molecular formula C21H22ClN5O3S B2507159 2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide CAS No. 872694-71-8

2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide

Cat. No. B2507159
CAS RN: 872694-71-8
M. Wt: 459.95
InChI Key: LFANQFQRIHSDTE-UHFFFAOYSA-N
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Description

The compound "2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide" is a complex molecule that appears to be related to the field of heterocyclic chemistry, focusing on pyrimidine derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the formation of heterocyclic systems. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a pyrimidinyl-thiosemicarbazide in the presence of a nickel(II) nitrate catalyst . Similarly, the synthesis of various hexahydropyrimidothienoazocines and tetrahydrospiro compounds involved reactions of chloromethyl-tetrahydropyridothienopyrimidinones with different acetylenic compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a triazolopyrimidinamine derivative showed the formation of inversion dimers via hydrogen bonds and π-stacking interactions . In another study, the structure of a dichlorophenyl-tetrahydropyrimidine derivative was confirmed by X-ray analysis, with conformational behavior influenced by internal rotation of a thietanyl group . These techniques would likely be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds involves interactions with various reagents to form complex heterocyclic systems. The reaction of a chloromethyl-tetrahydropyridothienopyrimidinone with acetylenedicarboxylate ester led to a mixture of products, indicating a rich chemistry that could be explored for the compound of interest . The reactivity of a methyluracil derivative with chloroacetamide also resulted in a complex product, suggesting that similar reactivity patterns might be expected for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using spectroscopic methods and computational modeling. For example, the conformational analysis of a dichlorophenyl-tetrahydropyrimidine derivative was performed using computer modeling, which showed the influence of solvent and internal rotation on the molecule's behavior . These methods would be essential in determining the properties of the compound , such as solubility, stability, and reactivity in different environments.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field often focuses on the synthesis and evaluation of chemical compounds with similar complex structures for various applications, including their potential use in medicinal chemistry and material science. For example, studies on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings have been conducted to explore their antimicrobial properties, demonstrating the interest in developing new compounds with potential biological activities (Hossan et al., 2012).

Antimicrobial and Antiproliferative Activities

Compounds with complex structures similar to the one mentioned are often evaluated for their antimicrobial and antiproliferative effects. For instance, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and assessed for antiproliferative activity, showing potential in cancer research (Atapour-Mashhad et al., 2017).

Material Science Applications

Beyond biological activities, compounds with intricate structures are also of interest in material science for their unique properties. For example, research into high glass transition and thermal stability of new pyridine-containing polyimides highlights the exploration of chemical compounds for advanced materials with potential applications in electronics and aerospace industries (Wang et al., 2008).

Mechanism of Action

The compound exhibits high specific affinity for histamine H1 receptor . This suggests that it may act by blocking the action of histamine, a substance in the body that causes allergic symptoms.

properties

IUPAC Name

2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3S/c1-26-18-16(20(29)27(2)21(26)30)19(31-11-15(28)23-12-7-3-4-8-12)25-17(24-18)13-9-5-6-10-14(13)22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFANQFQRIHSDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide

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